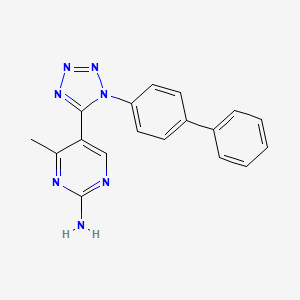
5-(1-Biphenyl-4-yl-1h-tetrazol-5-yl)-4-methylpyrimidin-2-ylamine
Vue d'ensemble
Description
5-(1-Biphenyl-4-yl-1h-tetrazol-5-yl)-4-methylpyrimidin-2-ylamine, also known as BPTES, is a small molecule inhibitor that targets glutaminase (GLS), an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has been shown to have potential therapeutic applications in the treatment of cancer, as well as in the study of metabolic disorders and neurodegenerative diseases.
Applications De Recherche Scientifique
Angiotensin II Receptor Antagonism
One significant application of these compounds is in the development of nonpeptide angiotensin II receptor antagonists. For example, studies on N-phenyl-1H-pyrrole derivatives have highlighted their potential as AT1-selective angiotensin II receptor antagonists. Such compounds have been investigated for their efficacy in antagonizing angiotensin-induced blood pressure increases, demonstrating promising results in preclinical models. The development of these compounds involves sophisticated computer-assisted modeling techniques to evaluate structural parameters, leading to the synthesis of novel compounds with potent antagonistic activities. This research area is significant for its implications in treating hypertension and related cardiovascular disorders (Bovy et al., 1993).
Cardiovascular and Renal Function Impacts
Another critical area of application for these compounds is in studying their effects on cardiovascular and renal functions. Research has shown that angiotensin II receptor antagonists, such as losartan and irbesartan, can cross the blood-brain barrier and influence the central renin-angiotensin system. This interaction has implications for understanding how the central renin-angiotensin system responds to the chronic blockade of the angiotensin AT1 receptor, with potential therapeutic applications in managing hypertension and mitigating its impact on the brain (Pediconi et al., 2005).
Pharmacological Profiles and Efficacy
The pharmacological profiles of these compounds have been extensively studied, revealing their mechanisms of action, efficacy, and potential benefits over existing treatments. For instance, the exploration of novel angiotensin II receptor antagonists has demonstrated their ability to induce regression of cardiac hypertrophy, augment endothelium-dependent relaxation, and improve renal function, which are vital considerations in the management of hypertension and its complications (Hashimoto et al., 1998).
Propriétés
IUPAC Name |
4-methyl-5-[1-(4-phenylphenyl)tetrazol-5-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7/c1-12-16(11-20-18(19)21-12)17-22-23-24-25(17)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11H,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBJQYJSMTZURL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=NN=NN2C3=CC=C(C=C3)C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385060 | |
| Record name | 4-methyl-5-[1-(4-phenylphenyl)tetrazol-5-yl]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139393-42-3 | |
| Record name | 4-methyl-5-[1-(4-phenylphenyl)tetrazol-5-yl]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



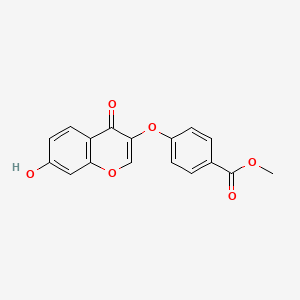
![Ethyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B3047355.png)
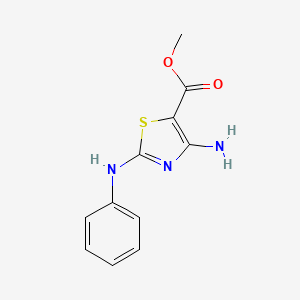
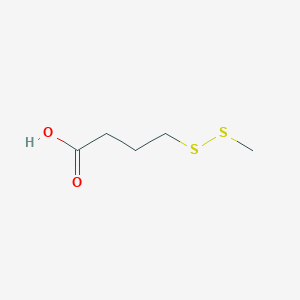
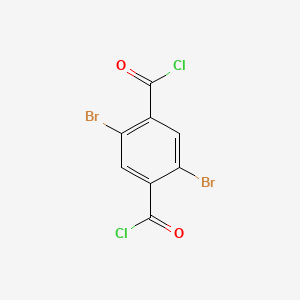
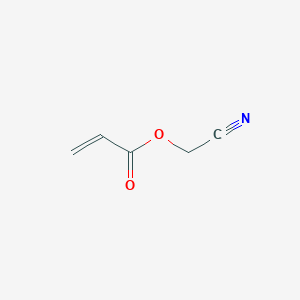


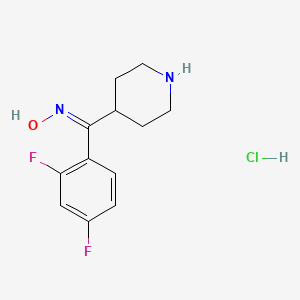
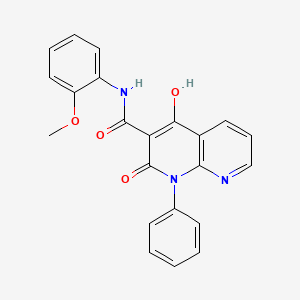
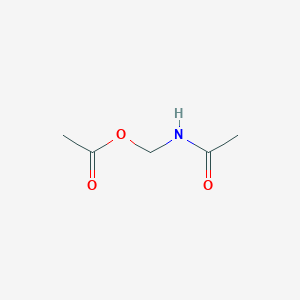
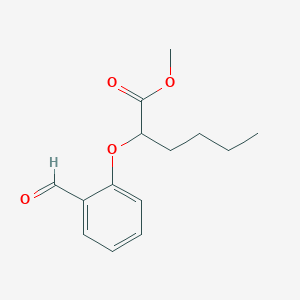
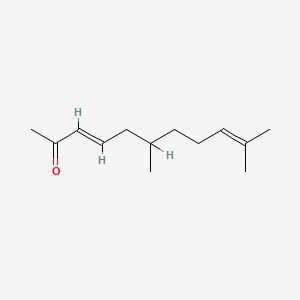
![Benzonitrile, 4-[(methylsulfonyl)oxy]-](/img/structure/B3047374.png)